![molecular formula C13H18N2O5S B2483812 2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]-1,3-thiazole-4-carboxylic acid CAS No. 2411249-59-5](/img/structure/B2483812.png)
2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]-1,3-thiazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of molecules containing morpholine and thiazole structures involves various chemical reactions. One approach includes the reaction of benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate with 2-chloroethanol or 2-chloroethanethiol, yielding optically active morpholinecarboxylic acid derivatives (Kogami & Okawa, 1987). Another method involves a domino-reaction for synthesizing thiazol-2-yl and morpholine derivatives, indicating the versatility of chemical synthesis techniques for such compounds (Fathalla, Pazdera, & Marek, 2002).
Molecular Structure Analysis
The molecular and crystal structure of similar compounds has been extensively analyzed, revealing insights into their conformation and intermolecular interactions. For instance, the crystal structure of a Mannich base with a morpholine and benzothiazole structure demonstrates the compound's conformation stabilized by weak hydrogen bonds and π interactions (Franklin et al., 2011).
Chemical Reactions and Properties
Morpholine and thiazole derivatives participate in various chemical reactions, leading to the formation of compounds with significant biological activity. The interaction between morpholine derivatives and phenacyl bromides, for example, produces compounds with potential pharmacological applications (Fathalla, Pazdera, & Marek, 2002). These reactions underscore the chemical versatility and potential utility of morpholine and thiazole derivatives in scientific research.
Physical Properties Analysis
The physical properties of these compounds, such as crystallinity, melting points, and solubility, are crucial for their application in various fields. Structural analyses, such as X-ray diffraction, provide valuable information on the crystal lattice, molecular conformation, and potential intermolecular interactions that influence the physical properties of these compounds (Mironova et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are essential for understanding the potential applications and limitations of these compounds. Studies on their synthesis, reaction mechanisms, and interaction with other chemicals offer insights into their chemical behavior and potential as building blocks for more complex molecules (Gul et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthetic Approaches and Chemical Reactions
The synthesis of complex morpholine and thiazole derivatives involves various chemical reactions that yield compounds with potential applications in medicinal chemistry and material science. For instance, the synthesis of N4-(5-aryl-1,3-oxathiol-2-yliden)-2-phenylquinazolin-4-amines and related compounds through domino reactions showcases the versatility of these chemical frameworks in generating bioactive molecules (Fathalla, Pazdera, & Marek, 2002). Similarly, the preparation of 1,2,5-thiadiazole derivatives highlights the synthetic adaptability of thiazole compounds for various applications, including antibacterial activities and DNA cleavage potential (Mali, Sawant, Chaudhari, & Mandewale, 2019).
Biological Activities and Potential Applications
Morpholine and thiazole derivatives exhibit a wide range of biological activities, making them valuable in the development of new therapeutic agents. For example, 4-(1,3-Thiazol-2-yl)morpholine derivatives have been identified as potent and selective inhibitors of phosphoinositide 3-kinase, demonstrating their potential in cancer therapy (Alexander et al., 2008). The antimicrobial properties of new 1,2,4-triazole derivatives containing the morpholine moiety further illustrate the chemical diversity and therapeutic potential of these compounds (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).
QSAR Analysis and Molecular Design
QSAR (Quantitative Structure-Activity Relationship) analysis of derivatives containing morpholine and thiazole groups provides insights into the structural parameters influencing their biological activities. This approach aids in the design of new compounds with enhanced efficacy and reduced toxicity, emphasizing the role of computational methods in drug discovery (Drapak et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-13(2,3)20-12(18)15-4-5-19-9(6-15)10-14-8(7-21-10)11(16)17/h7,9H,4-6H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQAAASTXCZQBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2=NC(=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((2,4-dioxo-1-(2-oxo-2-(phenylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2483729.png)
![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-benzylpiperazine-1-carboxamide](/img/structure/B2483730.png)
![2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2483731.png)
![3-ethyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2483735.png)

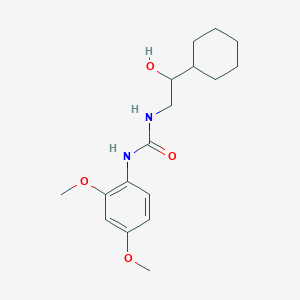
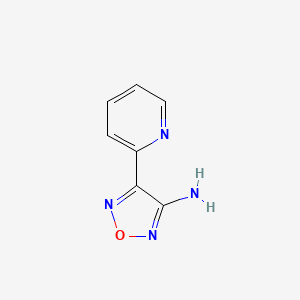

![N-(2,5-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2483746.png)
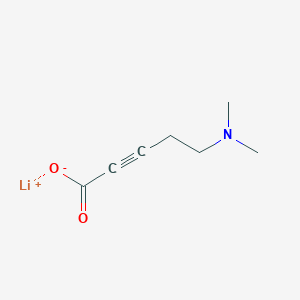
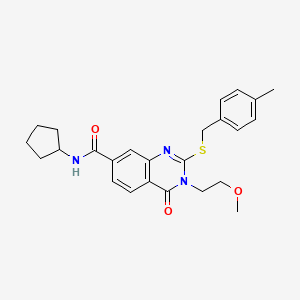
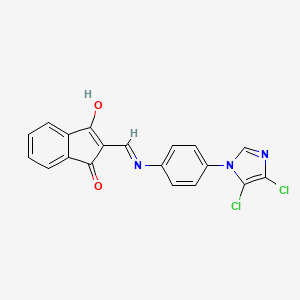
![Ethyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2483750.png)
![2-cyclopentyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B2483752.png)